methyl 2-amino-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate
CAS No.: 2551117-28-1
Cat. No.: VC11525932
Molecular Formula: C10H12F3N3O2
Molecular Weight: 263.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2551117-28-1 |
|---|---|
| Molecular Formula | C10H12F3N3O2 |
| Molecular Weight | 263.22 g/mol |
| IUPAC Name | methyl 2-amino-7-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C10H12F3N3O2/c1-18-9(17)7-8(14)15-6-4-5(10(11,12)13)2-3-16(6)7/h5H,2-4,14H2,1H3 |
| Standard InChI Key | NJXYFBDYKHPIGS-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(N=C2N1CCC(C2)C(F)(F)F)N |
Introduction
Chemical Identity and Structural Features
Methyl 2-amino-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate has the molecular formula C₁₀H₁₂F₃N₃O₂ and a molecular weight of 263.22 g/mol. The IUPAC name reflects its tetracyclic structure, which includes:
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A partially saturated imidazo[1,2-a]pyridine ring system (positions 5H,6H,7H,8H).
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A trifluoromethyl (-CF₃) group at position 7.
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An amino (-NH₂) substituent at position 2.
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A methyl ester (-COOCH₃) at position 3.
The trifluoromethyl group enhances lipophilicity and metabolic stability, a feature common to many bioactive molecules . X-ray crystallography of analogous imidazo[1,2-a]pyridines reveals coplanar arrangements between the core ring and substituents, stabilized by non-classical hydrogen bonds (e.g., C–H⋯O interactions) . Such structural rigidity may influence binding to biological targets.
Synthesis and Characterization
Synthetic Routes
The compound is synthesized via multistep protocols common to imidazopyridine derivatives. Key steps include:
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Formation of the Imidazo[1,2-a]Pyridine Core: Cyclocondensation of 2-aminopyridine derivatives with α-haloketones or α,β-unsaturated carbonyl compounds .
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Introduction of the Trifluoromethyl Group: Electrophilic trifluoromethylation using reagents like Umemoto’s reagent or CF₃Cu.
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Esterification: Reaction with methanol under acidic or basic conditions to install the methyl carboxylate.
A representative synthesis begins with 8-(trifluoromethyl)imidazo[1,2-a]pyridine, which undergoes formylation and subsequent esterification . Intermediate purification involves column chromatography, with final yields dependent on reaction optimization.
Spectroscopic Characterization
Critical analytical data include:
| Technique | Key Observations |
|---|---|
| ¹H NMR | Aromatic protons (δ 6.8–7.5 ppm), NH₂ (δ 5.2–5.5 ppm), and OCH₃ (δ 3.9 ppm). |
| ¹⁹F NMR | Singlet for -CF₃ at δ -62 to -65 ppm. |
| Mass Spectrometry | Molecular ion peak at m/z 263.22 (M⁺), with fragments at m/z 245 (M⁺–H₂O). |
The absence of carbonyl stretching vibrations in IR spectra confirms esterification completion.
Structure-Activity Relationships (SAR)
Key SAR insights from analogous compounds include:
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Trifluoromethyl Position: Substitution at position 7 (vs. 6 or 8) improves metabolic stability and target selectivity .
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Amino Group: The -NH₂ at position 2 may participate in hydrogen bonding with kinase ATP pockets .
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Saturation: Partial saturation of the pyridine ring (5H,6H,7H,8H) reduces planarity, potentially minimizing off-target interactions.
Pharmacological Considerations
Selectivity
Imidazopyridines like Q203 show >100-fold selectivity for microbial over mammalian electron transport chains . This selectivity may extend to methyl 2-amino-7-(trifluoromethyl)-imidazopyridine, reducing cytotoxicity risks.
Physicochemical Properties
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LogP: Estimated at 2.1–2.5, indicating moderate lipophilicity.
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Solubility: Limited aqueous solubility (≤10 µM), necessitating prodrug strategies for in vivo applications.
Future Directions
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Target Identification: Proteomic profiling to identify kinase or microbial targets.
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Analogue Synthesis: Exploring substituents at positions 2 (e.g., acylated amines) and 3 (e.g., tert-butyl esters) .
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In Vivo Studies: Assessing pharmacokinetics and efficacy in murine models of leukemia or tuberculosis.
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